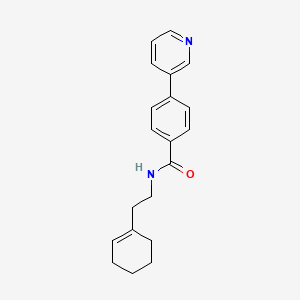
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been suggested that this compound may act by binding to metal ions and disrupting their normal cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride have been studied in several cell lines and animal models. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride in lab experiments is its diverse biological activities. This compound has been shown to have antitumor, anti-inflammatory, and antimicrobial activities, making it a useful tool for studying a variety of biological processes. Additionally, this compound has low toxicity in animal models, suggesting that it may be a safe compound for use in scientific research. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride. One area of research could be focused on further elucidating the mechanism of action of this compound. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research could also be conducted to explore the potential use of this compound as a fluorescent probe for the detection of metal ions. Finally, research could be conducted to develop more cost-effective synthesis methods for this compound, making it more widely available for scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of the compound. The synthesis method of this compound is well-established and has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2OS/c11-6-1-4-9(13-5-6)14-10(15)7-2-3-8(12)16-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRIRYQTJVRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)